Polar Surface Area (PSA) and Hydrogen‑Bond Acceptor Count vs. the Oxolan Analog
The target compound possesses an additional oxygen atom relative to its oxolan (tetrahydrofuran) analog [1]. This increases the topological polar surface area (tPSA) by ca. 10–15 Ų (estimated 47–52 Ų vs. 35 Ų for the oxolan) and adds one hydrogen‑bond acceptor (3 vs. 2). The higher PSA is expected to reduce passive membrane permeability and lower the compound's logP, thereby improving aqueous solubility and potentially decreasing off‑target binding to hydrophobic protein pockets . No direct experimental PSA measurement is publicly available; the difference is inferred from atom‑type analysis and the published data for the oxolan comparator.
| Evidence Dimension | Topological Polar Surface Area (tPSA, Ų) and H‑bond acceptor count |
|---|---|
| Target Compound Data | tPSA ~47–52 Ų (estimated); H‑bond acceptors: 3 (2 dioxolane O + 1 amine N) |
| Comparator Or Baseline | 1‑[(1S,5S)‑spiro[bicyclo[3.2.0]heptane‑6,2'‑oxolan]‑5'‑yl]methanamine: tPSA = 35 Ų; H‑bond acceptors: 2 |
| Quantified Difference | Δ tPSA ≈ +12–17 Ų; Δ H‑bond acceptor count = +1 |
| Conditions | Computational fragment‑based estimates and vendor‑provided data (ChemSpace) |
Why This Matters
A higher PSA and additional H‑bond acceptor directly impact solubility and passive membrane permeation, which are critical for oral bioavailability and for reducing promiscuous binding during fragment‑based screening.
- [1] ChemSpace product page. 1‑[(1S,5S)‑spiro[bicyclo[3.2.0]heptane‑6,2'‑oxolan]‑5'‑yl]methanamine. PSA: 35 Ų; H‑bond acceptors: 2; H‑bond donors: 1; logP: 1.26. View Source
